molecular formula C7H11NO5 B1337080 Diethyl (hydroxyimino)malonate CAS No. 6829-41-0

Diethyl (hydroxyimino)malonate

Cat. No. B1337080
CAS RN: 6829-41-0
M. Wt: 189.17 g/mol
InChI Key: QOPCUMZEDYLUDO-UHFFFAOYSA-N
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Description

Diethyl (hydroxyimino)malonate is a chemical compound that serves as an intermediate in various synthetic pathways. It is related to diethyl malonate, a compound that is widely used in organic synthesis, particularly in the formation of α-amino esters and other derivatives. The compound's utility stems from its ability to undergo a variety of chemical reactions, including Knoevenagel condensations, reductions, and cycloadditions, which can lead to a diverse array of products .

Synthesis Analysis

The synthesis of derivatives of diethyl malonate often involves Knoevenagel condensations with aldehydes, followed by reductions of the resulting alkylidenemalonates. The preparation of α-hydroxyimino esters and their subsequent reduction is a general pathway, although some limitations may be encountered. Modifications of intermediates through reactions like Suzuki–Miyaura coupling or cycloadditions before the oximation step can provide access to a broader range of α-amino esters . Additionally, diethyl malonate derivatives can be synthesized through radical and nucleophilic substitution reactions, as demonstrated by the synthesis of substituted diethyl malonates for use as light stabilizers .

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives can be complex, with conformational features that are influenced by diastereotopic characteristics. These features can be analyzed in both solid and solution states using techniques such as NMR and X-ray crystallography. For example, substituted diethyl malonates have been characterized by 1H NMR and confirmed by X-ray crystal structure analysis, revealing intermolecular hydrogen bonds that lead to the formation of one-dimensional chains .

Chemical Reactions Analysis

Diethyl malonate derivatives participate in a variety of chemical reactions. For instance, the reaction of diethyl (phthalimidoacetyl)malonate with hydroxylamine can yield different products depending on the reaction conditions, such as N-phthaloylglycinehydroxamic acid and cyclized isoxazole derivatives . Alkaline hydrolysis of certain diethyl malonate derivatives can result in decarboxylation, and the efficiency of this process is influenced by factors such as temperature and reactant ratios .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate derivatives can be influenced by their molecular structure. For example, the presence of hydroxy groups can lead to intramolecular and intermolecular hydrogen bonding, affecting the compound's supramolecular architecture and crystallization behavior . The antioxidation properties of these compounds can be predicted based on the energies of homolysis of the O-H bond of phenolic hydroxyl, as determined by IR spectral data and quantum chemical calculations . Additionally, diethyl malonate derivatives can be used for amino acid analysis in high-performance liquid chromatography (HPLC) after derivatization, indicating their utility in analytical chemistry .

Scientific Research Applications

Synthesis of α-Amino Esters

Diethyl (hydroxyimino)malonate is instrumental in the synthesis of unnatural α-amino ethyl esters, achieved through a series of reactions including Knoevenagel condensations, reductions, and oximation steps. This process facilitates the creation of α-amino esters, which are crucial intermediates for pharmaceuticals and peptides. Notably, the method allows for further diversification through Suzuki–Miyaura coupling or cycloadditions, expanding the utility of α-hydroxyimino esters in synthetic chemistry (Coutant et al., 2018).

Supramolecular Architecture

Research on diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates showcases the compound's significance in supramolecular chemistry, particularly in the study of hydrogen bonding and its influence on molecular packing and crystal structure. These studies contribute to a deeper understanding of regioisomerism and its effects on the supramolecular architecture, crucial for designing materials with specific properties (Ilangovan et al., 2013).

Catalysis and Reaction Media

Diethyl (hydroxyimino)malonate's applications extend into green chemistry, serving as a substrate in Knoevenagel condensation reactions catalyzed by task-specific basic ionic liquids. This methodology underscores the compound's role in promoting environmentally friendly synthetic routes, facilitating the condensation of aliphatic aldehyde, a process previously challenging due to limitations in conventional reagents (Ranu & Jana, 2006).

Electrophilic Amination

The compound is a precursor in electrophilic amination reactions with alkyl Grignard reagents, leading to N-alkylation products. This process is a cornerstone in the synthesis of N-alkyl-p-anisidines, further highlighting diethyl (hydroxyimino)malonate's utility in constructing complex nitrogen-containing molecules (Niwa et al., 2002).

Oligonucleotide Glycoconjugates

Another innovative application involves the synthesis of oligonucleotide glycoconjugates, where diethyl (hydroxyimino)malonate is used to generate orthogonally protected bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite, a key building block. This underscores the compound's role in the development of bioconjugate chemistry, facilitating the creation of molecules with potential biological and therapeutic applications (Katajisto et al., 2004).

Safety And Hazards

Diethyl malonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

diethyl 2-hydroxyiminopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPCUMZEDYLUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423240
Record name DIETHYL (HYDROXYIMINO)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (hydroxyimino)malonate

CAS RN

6829-41-0
Record name DIETHYL (HYDROXYIMINO)MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl oximomalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YS Byun, DA Lightner - The Journal of Organic Chemistry, 1991 - ACS Publications
2, 3, 7, 8-Tetramethyl-(10/f)-dipyrrin-l-one-9-carboxylic acidand p-(dimethylamino) benzoic acid are reacted separately with (LR, 2fi)-cyclohexanediol to form the corresponding diesters (…
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
PO Sandusky, WA Oertling, CK Chang… - The Journal of …, 1991 - ACS Publications
Two classes of/3-substituted metalloporphyrin-cation radicals are distinguishable by their visible spectra: the green form complexes typified by Mg" OEP*+, and the gray form complexes …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
TP Wijesekera, JB Paine III… - The Journal of Organic …, 1985 - ACS Publications
A general synthesis of S'-unsubstituted 5-formyl-2, 2,-dipyrromethanes, precursors to centrosymmetric porphyrins, is described. Cyanovinyl groups are used to protect thealdehydes and …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
CH Gray, A Kulczycka, DC Nicholson - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… solution of this acid (86 g., 1-5 mol.) in glacial acetic acid (260 ml.) containing anhydrous sodium acetate (130 g.) and zinc dust (111 g.), was added diethyl hydroxyiminomalonate (94.7 …
Number of citations: 41 0-pubs-rsc-org.brum.beds.ac.uk
YP Shvachkin, GG Krivtsov - … of General Chemistry of the USSR …, 1965 - Consultants Bureau
Number of citations: 0

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